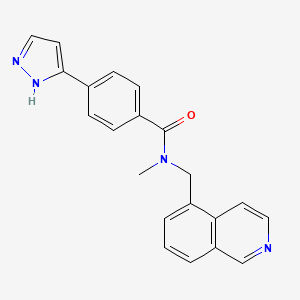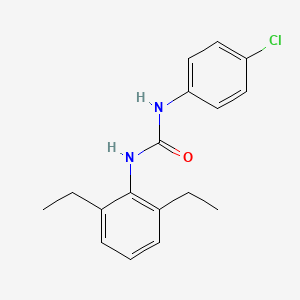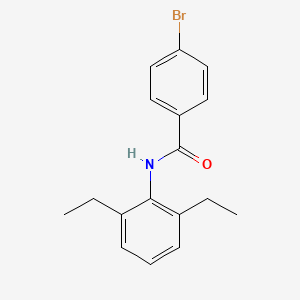
N-(5-isoquinolinylmethyl)-N-methyl-4-(1H-pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multifaceted chemical reactions often utilizing catalysts and specific reagents to achieve high yield and purity. For instance, Prabakaran, Khan, and Jin (2012) demonstrated an efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved from pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, potentially analogous to our compound of interest (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-isoquinolinylmethyl)-N-methyl-4-(1H-pyrazol-3-yl)benzamide has been elucidated through various spectroscopic techniques. Meneghetti, Bombieri, Maggio, and Daidone (2008) characterized a related compound, 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, highlighting the importance of spectroscopic methods in determining molecular structures (Meneghetti, Bombieri, Maggio, & Daidone, 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, indicating a wide range of chemical properties and reactivity. Pandey, Bhowmik, and Batra (2013) described a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines, which involves a cascade imination/intramolecular decarboxylative coupling, suggesting potential pathways for modifying the compound (Pandey, Bhowmik, & Batra, 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Kumara, Kumar, Naveen, Kumar, and Lokanath (2018) synthesized a novel pyrazole derivative and characterized its physical properties through X-ray crystallography, providing insights into the compound's solid-state structure (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of reactions, are essential for understanding the compound's potential applications. The work by Ahmad et al. (2021) on synthesizing 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction and their antibacterial activity demonstrates the relevance of studying chemical properties to identify potential applications (Ahmad et al., 2021).
Eigenschaften
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-methyl-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-25(14-18-4-2-3-17-13-22-11-9-19(17)18)21(26)16-7-5-15(6-8-16)20-10-12-23-24-20/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROPHILXBBPAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)
![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-3-pyrrolidinamine](/img/structure/B5654701.png)
![[(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B5654706.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)
![ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5654716.png)
![N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5654738.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine](/img/structure/B5654747.png)